8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a purine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the pyrazolyl, ethoxyethyl, methyl, and methylphenyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and ethoxyethyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the purine core.
Substitution: Various substitution reactions can occur, especially at the methyl and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
The compound’s medicinal applications are investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
- 3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine
- 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
What sets 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its combination of substituents, which confer unique chemical and biological properties
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-6-32-12-11-27-19-20(24-22(27)29-17(4)13-16(3)25-29)26(5)23(31)28(21(19)30)14-18-9-7-15(2)8-10-18/h7-10,13H,6,11-12,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYQMANJSQGWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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